![molecular formula C20H21NO4S B2651488 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866341-20-0](/img/structure/B2651488.png)
7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, also known as 7-Diethylamino-4-methylcoumarin, is a fluorescence probe that can be used in applications such as the study of hydrogen bonding interactions . It is excited by laser light and emits a red-shifted fluorescent light . This compound can also be used to label nucleic acids during polymerase chain reactions (PCR) or for sample preparation before analysis using nuclear magnetic resonance spectroscopy (NMR) .
Molecular Structure Analysis
The molecular formula of 7-Diethylamino-4-methylcoumarin is C14H17NO2 . The molecular weight is 231.29 g/mol . The structure includes a benzopyrone derivative in the form of a colorless compound .Chemical Reactions Analysis
The absorption spectrum of 7-Diethylamino-4-methylcoumarin is sensitive to changes in pH and chemical stability . A decrease in pH increases the intensity of the emission while an increase in pH decreases the intensity of the emission .Physical and Chemical Properties Analysis
7-Diethylamino-4-methylcoumarin is a solid at 20°C . It has a melting point of 89°C . It is soluble in alcohol, acetone, ether, and methanol .Wissenschaftliche Forschungsanwendungen
Highly Sensitive Coumarin-Based Probe for Chromium Detection
A coumarin-pyrazolone probe, synthesized from a derivative of 7-(diethylamino)-2H-chromen-2-one, has shown high sensitivity and selectivity for detecting Cr3+ ions in living cells. The probe exhibits a quick color change from fluorescent green to colorless and significant quenching of fluorescence, making it a potential tool for biological and environmental monitoring (Mani et al., 2018).
Sulfite Selective Detection
A novel fluorescent probe based on 7-(diethylamino)-chromen-2-one has been designed for selective detection of sulfite. This probe operates via a Michael addition mechanism and can monitor sulfite levels in real samples, including living HeLa cells, highlighting its application in food safety and cellular biology (Sun et al., 2017).
Chemosensor for Metal Ions
A chemosensor incorporating the 7-(diethylamino)-2H-chromen-2-one structure has been developed for highly selective detection of Cu2+ and H2PO4− ions. It features an "on-off-on" fluorescence response, demonstrating potential for environmental monitoring and diagnostic applications (Meng et al., 2018).
Synthesis and Photophysical Properties
Studies have explored the synthesis and photophysical properties of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, revealing their potential as strong fluorescent materials. These compounds exhibit high fluorescence quantum yields, making them suitable for applications in organic electronics and fluorescence microscopy (Shimasaki et al., 2021).
Environmental and Biological Sensing
Coumarin derivatives have been employed as sensitive probes for tracing intracellular pH changes, metal ion detection, and as fluorescent markers for biological imaging. These applications demonstrate the versatility of 7-(diethylamino)-2H-chromen-2-one derivatives in both environmental sensing and biomedical research (Liu et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given its properties as a fluorescence probe, 7-Diethylamino-4-methylcoumarin has potential for use in various research applications, such as the study of hydrogen bonding interactions . Its use in labeling nucleic acids during PCR or for sample preparation before NMR analysis also suggests potential future directions .
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-(4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-21(5-2)16-9-8-15-12-19(20(22)25-18(15)13-16)26(23,24)17-10-6-14(3)7-11-17/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSSPSHRNZMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)
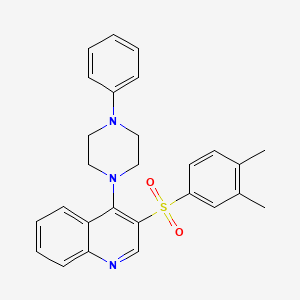
![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)
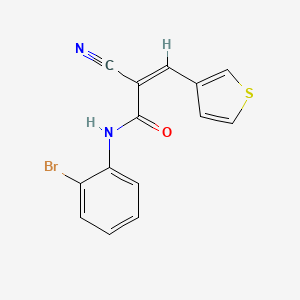
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2651419.png)
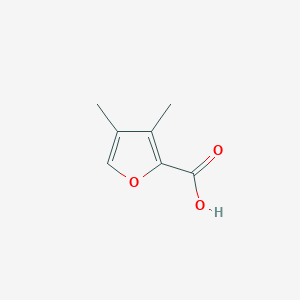
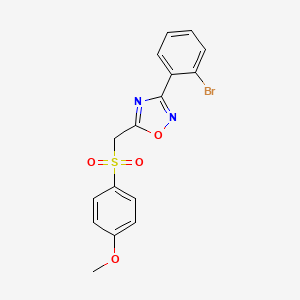
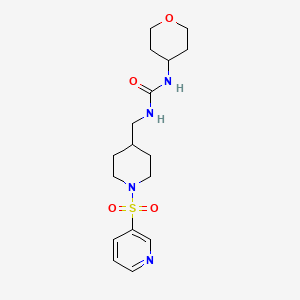

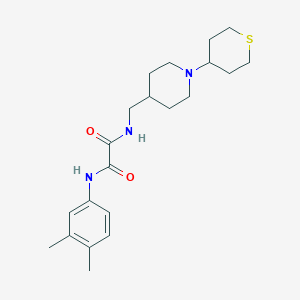
![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)
